molecular formula C20H19N3O2 B4537164 6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4537164
M. Wt: 333.4 g/mol
InChI Key: FOTLXRGULOUVND-UHFFFAOYSA-N
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Description

6-Methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic beta-carboline derivative characterized by a fused bicyclic pyrido[3,4-b]indole core and a tetrahydroindole moiety connected via a spiro carbon atom (C1). Key structural features include:

  • 6-Methoxy group: Enhances solubility and modulates electronic properties of the beta-carboline ring.
  • 1'-Methyl substituent: Improves metabolic stability by reducing oxidation at the indole nitrogen.

Beta-carbolines are renowned for their neuropharmacological activities, including MAO inhibition, serotonin receptor modulation, and neuroprotective effects. This compound’s unique spiro architecture and substituents position it as a candidate for targeting neurological disorders or cancer .

Properties

IUPAC Name

6-methoxy-1'-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-23-17-6-4-3-5-15(17)20(19(23)24)18-13(9-10-21-20)14-11-12(25-2)7-8-16(14)22-18/h3-8,11,21-22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTLXRGULOUVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, often referred to as 6-MeO-THH, is a compound belonging to the beta-carboline family. This class of compounds has gained attention due to their potential biological activities, including psychoactive effects and interactions with various neurotransmitter systems.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₆N₂O
  • Molar Mass : 216.284 g/mol
  • Melting Point : 152–155 °C

Psychoactive Effects

Initial studies suggest that 6-MeO-THH exhibits mild psychoactive effects at doses around 1.5 mg/kg in animal models. It is reported to be approximately one-third as potent as 6-methoxyharmalan, another beta-carboline derivative known for its psychoactive properties .

Neurotransmitter Interaction

Research indicates that 6-MeO-THH interacts with several neurotransmitter receptors:

  • Serotonin Receptors : It binds to serotonin 5-HT₁ and 5-HT₂ receptors.
  • Dopamine Receptors : It shows affinity for dopamine D₂ receptors.
  • Benzodiazepine Receptors : The compound also interacts with benzodiazepine receptors which are crucial in modulating anxiety and sedation.
  • Imidazoline Receptors : These interactions may contribute to its psychoactive profile .

Antioxidant Activity

In vitro studies have demonstrated that derivatives of beta-carbolines, including compounds structurally related to 6-MeO-THH, possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .

Genotoxicity and Cytotoxicity

Beta-carbolines have been evaluated for their genotoxic and cytotoxic potential. A study involving various beta-carboline alkaloids found that they could exhibit mutagenic properties under certain conditions. However, the specific genotoxicity of 6-MeO-THH has not been extensively documented and requires further investigation .

Structure-Activity Relationship (SAR)

The biological activity of beta-carbolines like 6-MeO-THH can be influenced by structural modifications. For instance:

  • The presence of methoxy groups has been linked to enhanced receptor binding affinities.
  • Changes in the tetrahydro structure can affect the compound's psychoactive properties and its interaction with various biological targets .

Study on Antioxidant Properties

A study published in ACS Omega investigated the antioxidant activity of synthesized spiro compounds similar to 6-MeO-THH using DPPH assays. The results indicated that these compounds effectively scavenge free radicals and could potentially be used in therapeutic applications against oxidative stress-related diseases .

Scientific Research Applications

Psychoactive Properties

Research indicates that 6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one may possess psychoactive effects similar to other beta-carboline derivatives. Limited studies suggest it could act as a serotonin receptor modulator, specifically binding to serotonin 5-HT receptors and dopamine D₂ receptors . These interactions could lead to potential applications in treating mood disorders and neuropsychiatric conditions.

Neuroprotective Effects

Case studies have demonstrated the neuroprotective properties of related compounds in animal models of neurodegenerative diseases. For instance, 9-methyl-beta-carboline has shown restorative effects in models of Parkinson's disease by increasing the number of dopaminergic neurons . This suggests that derivatives like this compound may also offer similar benefits in neuroprotection.

Antitumor Activity

Recent investigations into the antitumor potential of beta-carbolines have revealed promising results. Compounds related to this compound have demonstrated selective cytotoxicity against various human tumor cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance their antitumor efficacy.

Compound Cell Line Tested IC50 Value (µM) Activity
Compound AHepG25.0Potent
Compound BNCI-H6617.5Moderate
Compound CKB12.0Weak

Interaction with Receptors

Studies have shown that beta-carbolines can interact with benzodiazepine receptors and modulate GABAergic activity. This interaction is crucial for understanding their potential anxiolytic and sedative effects . The binding affinity of these compounds can vary significantly based on structural modifications.

Antioxidative Properties

Beta-carbolines exhibit antioxidative properties that contribute to their therapeutic potential. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells . This mechanism is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.

Comparison with Similar Compounds

Research Implications

The target compound’s spiro architecture and substituent profile offer a balance of MAO-B inhibition, metabolic stability, and moderate anticancer activity. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Modifying the 6-methoxy group to halogens or bulkier alkoxy groups to enhance potency.
  • In Vivo Pharmacokinetics : Assessing brain penetration and oral bioavailability compared to harmine derivatives.
  • Targeted Therapies : Leveraging spiro rigidity for selective kinase or epigenetic target modulation.

Q & A

Q. Key Studies :

  • Methyl substitution at N1 enhances MAO-A affinity (IC₅₀: 0.8 µM vs. 2.1 µM for non-methylated analogs) .

Advanced: How is stereochemical integrity maintained during scale-up?

  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) .
  • Circular dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

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